molecular formula C28H33NO9 B12660175 (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 25212-15-1

(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No.: B12660175
CAS No.: 25212-15-1
M. Wt: 527.6 g/mol
InChI Key: WUIMWJCNNGNEKX-ZINOOOSVSA-N
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Description

The compound (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with a tetracene backbone. This compound is notable for its intricate structure, which includes multiple hydroxyl groups, an oxane ring, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione typically involves multiple steps, including the formation of the tetracene backbone and the subsequent functionalization of the molecule. Key steps may include:

    Formation of the Tetracene Backbone: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Functionalization: Introduction of hydroxyl, methoxy, and oxane groups through various organic reactions such as hydroxylation, methylation, and glycosylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups, potentially forming simpler hydrocarbons.

    Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides (e.g., HCl, HBr), nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Various substituted tetracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s hydroxyl and methoxy groups may interact with biological molecules, making it a candidate for studying enzyme interactions and metabolic pathways.

Medicine

The compound’s structure suggests potential pharmacological activity. It could be investigated for its effects on various biological targets, including enzymes and receptors.

Industry

In industry, the compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its aromatic tetracene backbone.

Mechanism of Action

The mechanism of action of (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione likely involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with proteins, potentially inhibiting or activating enzymatic activity. The compound’s structure may also allow it to intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

    Tetracycline: An antibiotic with a similar tetracene backbone but different functional groups.

    Doxorubicin: A chemotherapy drug with a tetracene structure and additional sugar moieties.

Uniqueness

The unique combination of hydroxyl, methoxy, and oxane groups in (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione distinguishes it from other tetracene derivatives. This unique structure may confer specific biological activities and chemical reactivity not seen in other compounds.

Biological Activity

The compound (7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule with significant potential in pharmacological applications. Its structure features a tetracene backbone and multiple functional groups such as hydroxyl and methoxy groups, which are critical for its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action and potential therapeutic benefits.

Chemical Structure and Properties

The molecular formula of the compound is C28H33NO9C_{28}H_{33}NO_9, with a molecular weight of 527.6 g/mol. The intricate structure allows for various interactions with biological targets.

PropertyValue
CAS Number25212-15-1
Molecular FormulaC28H33NO9
Molecular Weight527.6 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. Key mechanisms include:

  • Hydrogen Bonding : The hydroxyl and methoxy groups can form hydrogen bonds with proteins, influencing enzymatic activities.
  • DNA Intercalation : The tetracene structure may allow the compound to intercalate into DNA strands, potentially affecting gene expression and cellular function.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

Studies suggest that compounds with tetracene backbones can exhibit cytotoxic effects against cancer cell lines. For instance:

  • In vitro studies have shown that related tetracene derivatives inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspases .

Antimicrobial Properties

The presence of hydroxyl and methoxy groups enhances the antimicrobial potential:

  • Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses:

  • NLRP3 Inflammasome Inhibition : It has been suggested that similar compounds can inhibit the NLRP3 inflammasome pathway, which is crucial in chronic inflammatory diseases .

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on Tetracycline Derivatives : A study found that tetracycline derivatives with similar functional groups exhibited significant antibacterial and anticancer properties .
  • Research on Phytochemicals : A review highlighted various phytochemicals with tetracene structures that showed promise in treating inflammation and cancer .

Properties

CAS No.

25212-15-1

Molecular Formula

C28H33NO9

Molecular Weight

527.6 g/mol

IUPAC Name

(7S,9R)-9-ethyl-9,10,11-trihydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C28H33NO9/c1-5-28(35)11-18(38-19-10-16(29-3)23(30)12(2)37-19)14-9-15-21(26(33)22(14)27(28)34)24(31)13-7-6-8-17(36-4)20(13)25(15)32/h6-9,12,16,18-19,23,27,29-30,33-35H,5,10-11H2,1-4H3/t12-,16-,18-,19-,23+,27?,28+/m0/s1

InChI Key

WUIMWJCNNGNEKX-ZINOOOSVSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)NC)O

Origin of Product

United States

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